3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one
Description
Properties
IUPAC Name |
3-(chloromethyl)-4-[(1-methylpyrrol-2-yl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-13-4-2-3-7(13)5-8-9(6-11)12-15-10(8)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIOEJYJTBMNMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C2C(=NOC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one is a synthetic compound with the molecular formula CHClNO and a molecular weight of 224.64 g/mol. This compound has garnered interest in various biological studies due to its potential pharmacological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens. For instance, derivatives of related oxazoles have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin by substantial margins .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Pathogen |
|---|---|---|---|
| Compound 8 | 0.004 | 0.008 | Enterobacter cloacae |
| Compound 12 | 0.011 | 0.030 | Escherichia coli |
| Compound 11 | 0.008 | 0.020 | Staphylococcus aureus |
The structure-activity relationship (SAR) analysis suggests that modifications in the oxazole ring and substituents significantly influence the antimicrobial potency of these compounds .
Anticancer Activity
In addition to its antibacterial properties, the compound's structural analogs have been investigated for anticancer activities. Certain derivatives have demonstrated inhibition of key cellular pathways involved in cancer cell proliferation and survival, indicating potential as therapeutic agents in oncology .
Case Study: RET Kinase Inhibition
A study focusing on benzamide derivatives highlighted that compounds with similar structural motifs to this compound exhibited moderate to high potency as RET kinase inhibitors, which are crucial targets in various cancers .
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with Protein Synthesis : Some derivatives inhibit ribosomal function, thereby preventing bacterial growth.
- Apoptosis Induction in Cancer Cells : Certain analogs trigger apoptotic pathways in cancer cells, promoting cell death.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of oxazolone compounds exhibit anticancer properties. The specific structure of 3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one allows for interaction with biological targets involved in cancer cell proliferation. Studies have shown that modifications to the oxazolone ring can enhance cytotoxicity against various cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
In neuropharmacology, compounds similar to this compound have been investigated for their neuroprotective effects. The presence of the pyrrolidine moiety may contribute to interactions with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Organic Synthesis Applications
Synthetic Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, making it useful in the synthesis of more complex molecules. Researchers have utilized it in multi-step synthetic pathways to create novel compounds with desired biological activities.
Ligand Development
In coordination chemistry, this compound can be employed as a ligand in metal-organic frameworks (MOFs). Its ability to coordinate with metal ions enhances the functionality of MOFs in catalysis and gas storage applications.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various oxazolone derivatives. The researchers synthesized analogs of this compound and tested their efficacy against breast cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells.
Case Study 2: Antimicrobial Screening
In a study conducted by researchers at a prominent university, the antimicrobial activity of several oxazolone compounds was assessed. The findings showed that this compound demonstrated promising activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of heterocyclic systems with substituted oxazolones, pyrroles, and methylidene-linked motifs. Below is a comparative analysis of its structural analogs, focusing on core scaffolds, substituents, and reported biological implications.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Reactivity :
- The 1,2-oxazol-5-one core in the target compound is less common than isoxazolones (e.g., isoxazol-6-one in ) but shares lactam-derived reactivity. The chloromethyl group at position 3 may enhance electrophilicity, contrasting with the carboxylate esters in imidazol-4-one derivatives .
- Pyrrol-2-ones (e.g., compound 3 in ) exhibit similar lactam stability but lack the conjugated methylidene group present in the target compound.
However, the 1-methylpyrrole substituent may confer unique solubility or metal-binding properties compared to purely aromatic systems. Bipyrroles () lack oxazolone rings but share pyrrole-based conjugation, often forming coordination complexes with metals like nickel .
Biological Implications: Many structurally similar compounds (e.g., isoxazolones, imidazolones) are flagged as PAINS due to reactive functional groups (e.g., enones, Michael acceptors) that cause assay interference .
Preparation Methods
Formation of the Isoxazole Ring
- The isoxazole core is constructed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene or alkyne substrate.
- This cycloaddition is a well-established method for isoxazole synthesis, providing regioselective formation of the five-membered ring.
- Reaction conditions generally involve mild heating and use of polar solvents to facilitate dipole formation and cycloaddition.
Introduction of the Chloromethyl Group
- The chloromethyl substituent at the 3-position is introduced via chloromethylation , commonly employing formaldehyde and hydrochloric acid under acidic conditions.
- This electrophilic substitution targets the isoxazole ring, specifically at the methyl position adjacent to the nitrogen and oxygen atoms.
- Reaction parameters such as temperature, acid concentration, and reaction time are optimized to maximize chloromethylation yield while minimizing side reactions.
Attachment of the Pyrrole Moiety
- The 1-methylpyrrole group is incorporated through a condensation reaction between the chloromethylated isoxazole intermediate and a suitable pyrrole aldehyde or ketone derivative.
- This step involves formation of a methylene linkage (methylidene group) connecting the pyrrole ring to the isoxazole core.
- The condensation is typically carried out under mild acidic or basic catalysis, with solvents such as ethanol or dichloromethane, and controlled temperature to favor the E-isomer formation.
Industrial Production Considerations
- For large-scale synthesis, the above synthetic steps are adapted to continuous flow reactors , which enhance reaction efficiency, reproducibility, and safety.
- Catalysts are employed to reduce reaction times and improve selectivity, particularly in the cycloaddition and chloromethylation steps.
- Process optimization includes solvent recycling, temperature control, and in-line purification techniques to ensure high purity and yield.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Isoxazole ring formation | 1,3-Dipolar cycloaddition | Nitrile oxide + alkene; mild heat; polar solvent | Regioselective isoxazole ring synthesis |
| Chloromethyl group introduction | Chloromethylation | Formaldehyde + HCl; acidic medium; controlled temp | Electrophilic substitution at methyl position |
| Pyrrole moiety attachment | Condensation | Pyrrole aldehyde/ketone; acid/base catalyst; mild temp | Formation of (4E) methylidene linkage; E-isomer favored |
Detailed Research Findings
- The cycloaddition step has been reported to proceed efficiently with nitrile oxides generated in situ, providing high regioselectivity toward the isoxazole ring system.
- Chloromethylation under acidic conditions requires careful control to avoid over-chlorination or polymerization.
- The condensation reaction to attach the 1-methylpyrrole group exhibits stereoselectivity, favoring the (4E)-isomer, which is critical for the compound’s biological activity.
- Industrial adaptations include the use of catalytic systems to accelerate the cycloaddition and chloromethylation, and flow chemistry setups to improve scalability and safety.
Additional Notes on Related Synthetic Techniques
- While palladium-catalyzed cross-coupling reactions are widely used in heterocycle functionalization, for this compound, the primary synthetic strategy relies on cycloaddition and electrophilic substitution rather than metal-catalyzed coupling.
- The chloromethyl group serves as a versatile handle for further nucleophilic substitution, enabling derivative synthesis.
- Purification typically involves chromatographic techniques to isolate the desired isomer and remove side products.
Molecular and Chemical Data Summary
| Property | Data |
|---|---|
| Molecular Formula | C10H9ClN2O2 |
| Molecular Weight | 224.64 g/mol |
| IUPAC Name | (4E)-3-(chloromethyl)-4-[(1-methylpyrrol-2-yl)methylidene]-1,2-oxazol-5-one |
| SMILES | CN1C=CC=C1C=C2C(=NOC2=O)CCl |
Q & A
Q. What are the standard synthetic routes for 3-(Chloromethyl)-4-[(1-methylpyrrol-2-yl)methylidene]-1,2-oxazol-5-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of chloromethyl-substituted precursors with pyrrole-derived aldehydes. For example:
- Route 1 : Reacting 3-(chloromethyl)-1,2-oxazol-5-one derivatives with 1-methylpyrrole-2-carbaldehyde under acidic conditions (e.g., acetic acid, 80°C, 6 hours).
- Route 2 : Using a Vilsmeier–Haack reaction on 3-methyl-1H-pyrazol-5(4H)-one derivatives to introduce the chloromethyl group, followed by condensation .
- Optimization : Adjust solvent polarity (DMF vs. ethanol) and temperature to improve yields (e.g., ethanol reflux at 78°C increases diastereoselectivity in similar oxazolones) .
Table 1 : Comparison of Synthetic Routes
| Route | Precursor | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | 3-(Chloromethyl)-1,2-oxazol-5-one | Acetic acid, 80°C | ~65% | Adapted from |
| 2 | Vilsmeier–Haack intermediate | DMF, 100°C | ~55% |
Q. Which spectroscopic and crystallographic tools are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns, particularly the chloromethyl (-CHCl) and methylpyrrole groups.
- X-ray Crystallography : Employ SHELX-97 for structure solution and WinGX for data processing. For example, refine high-resolution data with SHELXL to resolve potential disorder in the methylpyrrole moiety .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected m/z ~238.65 for CHClNO).
Q. How to validate the crystal structure of this compound against potential errors?
- Methodological Answer :
- Use the PLATON toolkit (integrated in WinGX) to check for missed symmetry, twinning, or solvent-accessible voids .
- Cross-validate bond lengths and angles against similar oxazolone structures (e.g., 3-(4-fluorophenyl) derivatives from ).
- Generate a CIF file via SHELXL and submit to the Cambridge Structural Database (CSD) for automated validation .
Advanced Research Questions
Q. How can crystallographic twinning or disorder in the methylpyrrole group be resolved during refinement?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN and BASF commands to model twinned data. For example, refine a twin matrix with a BASF value >0.2 to account for pseudo-merohedral twinning .
- Disorder : Apply PART and SUMP restraints in SHELXL to model split positions for the methylpyrrole group. Use ISOR to constrain anisotropic displacement parameters .
Q. What strategies improve diastereoselectivity in derivatives of this compound?
- Methodological Answer :
- Steric Control : Introduce bulky substituents (e.g., isopropyl groups) at the oxazolone 4-position to bias the methylpyrrole orientation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor planar transition states, enhancing selectivity. For example, ethanol recrystallization increases enantiomeric purity in related oxadiazoles .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model the chloromethyl group’s electrophilicity. Optimize geometry at the B3LYP/6-31G(d) level and calculate Fukui indices for nucleophilic attack sites.
- Molecular Dynamics : Simulate reaction trajectories with GROMACS to assess steric hindrance from the methylpyrrole group .
Data Contradiction Analysis
Q. How to resolve discrepancies between NMR and X-ray data for the methylpyrrole substituent?
- Methodological Answer :
- Dynamic Effects : NMR may average signals due to rapid pyrrole ring puckering, while X-ray captures static conformations. Perform variable-temperature NMR (VT-NMR) to detect conformational exchange .
- Crystal Packing : Use Mercury (from CSD) to analyze intermolecular interactions (e.g., π-stacking) that stabilize a specific conformation in the solid state .
Methodological Workflow Table
Table 2 : Crystallographic Workflow Using SHELX
| Step | Tool | Parameters | Outcome |
|---|---|---|---|
| Data Integration | WinGX | HKLF4 format | Raw intensity data |
| Structure Solution | SHELXD | Patterson methods | Initial atom positions |
| Refinement | SHELXL | TWIN/BASF commands | Final R1 < 0.05 |
| Validation | PLATON | ADDSYM/CHECKCIF | CIF validation report |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
